molecular formula C16H13N3O2S B6076080 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Cat. No. B6076080
M. Wt: 311.4 g/mol
InChI Key: YEXJEGMLVKCGQM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone, also known as HPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is not fully understood, but studies have suggested that it may exhibit its cytotoxic and insecticidal activity by inducing apoptosis and disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits various biochemical and physiological effects. In cancer cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to induce apoptosis by activating caspase-3 and caspase-9. In insect cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to disrupt mitochondrial function and induce oxidative stress.

Advantages and Limitations for Lab Experiments

4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action. Another direction is to investigate its potential use as a pesticide and to evaluate its safety and efficacy in field trials. Additionally, further research could be done to explore its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Synthesis Methods

The synthesis of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 4-(4-hydroxyphenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with phenacyl bromide to form 4-(4-hydroxyphenyl)-5-phenyl-1,3-thiazol-2-ylidene) phenylmethanone. Finally, the compound is reacted with hydrazine hydrate to form 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone.

Scientific Research Applications

4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as an anticancer agent. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In agriculture, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a pesticide. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits insecticidal activity against various agricultural pests. In environmental science, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-13-8-6-11(7-9-13)10-17-19-16-18-15(21)14(22-16)12-4-2-1-3-5-12/h1-10,14,20H,(H,18,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXJEGMLVKCGQM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one

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